3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(1-piperidinyl)ethyl ester

Beschreibung

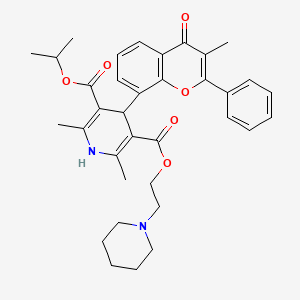

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(1-piperidinyl)ethyl ester is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridine ring, a benzopyran moiety, and a piperidine ester, contributes to its diverse chemical properties and reactivity.

Eigenschaften

CAS-Nummer |

110714-54-0 |

|---|---|

Molekularformel |

C35H40N2O6 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

3-O-(2-piperidin-1-ylethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-methyl-4-oxo-2-phenylchromen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C35H40N2O6/c1-21(2)42-35(40)29-24(5)36-23(4)28(34(39)41-20-19-37-17-10-7-11-18-37)30(29)26-15-12-16-27-31(38)22(3)32(43-33(26)27)25-13-8-6-9-14-25/h6,8-9,12-16,21,30,36H,7,10-11,17-20H2,1-5H3 |

InChI-Schlüssel |

SRGWLQXCEWUSNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OCCN4CCCCC4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Pyridindicarbonsäure, 1,4-Dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-Methylethyl 2-(1-Piperidinyl)ethylester umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyridinrings, des Benzopyrananteils und der Esterbindung. Übliche Synthesewege können umfassen:

Bildung des Pyridinrings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern erreicht werden.

Synthese des Benzopyrananteils: Dieser Schritt beinhaltet oft die Kondensation von phenolischen Verbindungen mit Aldehyden oder Ketonen.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit dem Piperidinderivat unter sauren oder basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Fließsynthese, Hochdurchsatzscreening von Katalysatoren und automatisierte Reaktionsüberwachung können eingesetzt werden, um den Produktionsprozess effizient zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Pyridindicarbonsäure, 1,4-Dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-Methylethyl 2-(1-Piperidinyl)ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während Substitutionsreaktionen halogenierte oder aminierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,5-Pyridindicarbonsäure, 1,4-Dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-Methylethyl 2-(1-Piperidinyl)ethylester beinhaltet die Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, wodurch sie ihre therapeutische Wirkung entfaltet.

Wirkmechanismus

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Pyridindicarbonsäurederivate: Diese Verbindungen teilen sich die Pyridinringstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

Benzopyranderivate: Verbindungen mit ähnlichen Benzopyrananteilen können vergleichbare biologische Aktivitäten aufweisen, unterscheiden sich aber in ihrer Gesamtwirksamkeit und Spezifität.

Einzigartigkeit

Die Einzigartigkeit von 3,5-Pyridindicarbonsäure, 1,4-Dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-Methylethyl 2-(1-Piperidinyl)ethylester liegt in ihrer komplexen Struktur, die mehrere funktionelle Gruppen und aromatische Systeme kombiniert. Diese Komplexität ermöglicht eine vielfältige Bandbreite an chemischen Reaktionen und biologischen Wechselwirkungen, wodurch sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.